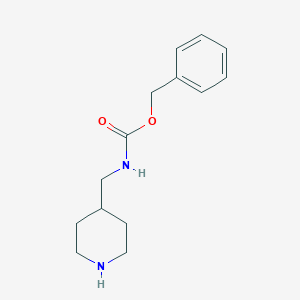

Benzyl (piperidin-4-ylmethyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(piperidin-4-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHPVEHRXAKHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564267 | |

| Record name | Benzyl [(piperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132431-09-5 | |

| Record name | Benzyl [(piperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl Piperidin 4 Ylmethyl Carbamate and Its Analogs

Established Synthetic Routes to the Piperidin-4-ylmethyl Carbamate (B1207046) Core

The construction of the fundamental piperidin-4-ylmethyl carbamate scaffold relies on robust and well-documented chemical transformations. These routes typically involve the formation of the piperidine (B6355638) ring followed by the installation of the carbamate group.

Reductive amination is a cornerstone technique for synthesizing amines and, by extension, nitrogen-containing heterocycles like piperidine. This method converts a carbonyl group to an amine through an intermediate imine.

Double reductive amination (DRA) provides a direct pathway to the piperidine skeleton from dicarbonyl compounds. chim.it This "one-pot" reaction involves a cascade of at least four steps: initial imine formation, reduction, subsequent intramolecular imine formation (cyclization), and a final reduction. chim.it Sugar-derived dicarbonyls are often used as precursors, ensuring specific stereochemistry in the resulting polyhydroxylated piperidines. chim.it

A more direct and scalable approach for the synthesis of piperidin-4-yl-carbamates involves the reductive amination of a pre-formed piperidine ketone. For instance, 1-benzylpiperidin-4-one can be reacted with ammonia (B1221849) using a Raney-Ni catalyst to form the corresponding 4-amino derivative, which is a key precursor to the target carbamate. asianpubs.orgresearchgate.net This method is advantageous for large-scale manufacturing due to the use of commercially available starting materials and high yields. asianpubs.orgresearchgate.net

Table 1: Reductive Amination Approaches for Piperidine Synthesis

| Starting Material | Reagents | Key Transformation | Product Type | Reference(s) |

|---|---|---|---|---|

| Dicarbonyl compounds | Amine source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN) | Double Reductive Amination (DRA) | Polyhydroxypiperidines | chim.it |

| 1-Benzylpiperidin-4-one | Ammonia, Raney-Ni, H₂ | Direct amination of ketone | 4-Aminopiperidine derivative | asianpubs.orgresearchgate.net |

The carbamate functional group is a key structural feature, often acting as a protecting group or a pharmacologically important moiety. Its installation is a critical step in the synthesis of Benzyl (B1604629) (piperidin-4-ylmethyl)carbamate.

The most common method for forming carbamates is the reaction of an amine with a chloroformate. In the context of the target molecule, the primary amine of a 4-(aminomethyl)piperidine (B1205859) derivative is reacted with benzyl chloroformate in the presence of a base to yield the final product. Other activated carbonate reagents, such as p-nitrophenyl carbonates, are also effective and offer a benign alternative to phosgene-based routes. nih.govacs.org

Another established route is the Curtius rearrangement, where a carboxylic acid is converted into an acyl azide (B81097). nih.gov Thermal decomposition of the acyl azide generates an isocyanate intermediate, which can then be trapped by an alcohol (in this case, benzyl alcohol) to form the desired carbamate. nih.gov

Table 2: Selected Methods for Carbamate Formation

| Method | Key Reagents | Intermediate | Description | Reference(s) |

|---|---|---|---|---|

| Acylation with Chloroformates | Amine, Benzyl Chloroformate, Base | N/A | Direct reaction of an amine with an activated carbonyl species. | nih.gov |

| Activated Carbonates | Amine, p-Nitrophenyl Carbonate | N/A | A milder alternative to chloroformates for alkoxycarbonylation. | nih.govacs.org |

The complete synthesis of Benzyl (piperidin-4-ylmethyl)carbamate typically involves a sequence of reactions starting from readily available precursors. A common strategy begins with a protected piperidine derivative.

One efficient, scalable process starts with 1-benzylpiperidin-4-one. asianpubs.orgresearchgate.net

Reductive Amination: The ketone undergoes reductive amination with ammonia and a Raney-Ni catalyst to produce 1-benzylpiperidin-4-amine. asianpubs.orgresearchgate.net

Carbamate Formation: The resulting amine is then reacted with a suitable reagent to install the desired carbamate.

Deprotection: The benzyl group on the piperidine nitrogen is subsequently removed, often via catalytic hydrogenation (e.g., using Pd/C), to yield the final piperidin-4-yl-carbamate. asianpubs.orgresearchgate.netnih.gov

An alternative approach utilizes a Suzuki coupling protocol to construct a 4-benzyl piperidine scaffold. This involves the hydroboration of N-Boc-4-methylenepiperidine followed by a palladium-catalyzed cross-coupling reaction with an appropriate aryl halide. organic-chemistry.orgunisi.it This method is versatile and tolerates a wide range of functional groups. organic-chemistry.org

Asymmetric Synthetic Strategies for Enantiomerically Enriched Derivatives

The synthesis of single-enantiomer piperidine derivatives is of paramount importance, as the biological activity of chiral molecules often resides in only one enantiomer. nih.gov

Numerous strategies have been developed to achieve enantioselectivity in piperidine synthesis. These methods aim to control the stereochemistry during the formation of the heterocyclic ring. electronicsandbooks.com

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of pyridine (B92270) derivatives is a powerful tool. For example, 2-substituted pyridinium (B92312) salts can be hydrogenated using an iridium(I) catalyst with a chiral P,N-ligand to produce chiral piperidines with high enantioselectivity. nih.gov Rhodium(I) complexes with P-chiral bisphosphorus ligands have also been used for the asymmetric hydrogenation of tetrasubstituted enamides to form chiral piperidines. nih.gov

Cyclization Reactions: Enantioselective cyclization reactions offer another route. A copper-catalyzed asymmetric cyclizative aminoboration of aminoalkenes has been developed to synthesize chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.gov Additionally, palladium-catalyzed oxidative amination of non-activated alkenes using chiral pyridine-oxazoline ligands can produce enantiomerically enriched piperidines. nih.gov

Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis provides a sustainable approach. The asymmetric dearomatization of activated pyridines using a one-pot amine oxidase/ene imine reductase cascade can yield stereo-defined 3- and 3,4-substituted piperidines. nih.gov

The precise control of stereochemistry in piperidine synthesis is often achieved through the use of chiral catalysts or chiral auxiliaries. electronicsandbooks.com

Chiral Catalysts: Transition metal catalysts bearing chiral ligands are central to many asymmetric syntheses. nih.gov

Iridium and Rhodium Catalysts: As mentioned, iridium and rhodium complexes with chiral phosphine-based ligands are highly effective for the asymmetric hydrogenation of pyridine and enamide precursors. nih.gov

Copper Catalysts: Chiral copper(II) catalysts have been employed in the enantioselective cyanidation of amines, which then undergo cyclization to form chiral piperidines. nih.gov Copper(I) catalysts are used in the enantioselective aminoboration of aminoalkenes. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction.

Carbohydrate-Based Auxiliaries: Sugars represent a readily available source of chirality. For example, D-arabinopyranosylamine has been used as a chiral auxiliary in a domino Mannich–Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com These intermediates can be further transformed into various stereoisomers of substituted piperidines. researchgate.netcdnsciencepub.com An immobilized galactose auxiliary has also been used for stereoselective solid-phase synthesis. aminer.org

Chiral Amines: Commercially available chiral amines can serve as auxiliaries. An exocyclic chirality-induced condensation reaction has been developed where a chiral amine auxiliary guides the asymmetric formation of the piperidine ring, achieving excellent enantiomeric excess (>95% ee) after mild deprotection. researchgate.netrsc.org

Table 3: Asymmetric Synthesis Strategies for Chiral Piperidines

| Strategy | Method | Catalyst/Auxiliary | Key Feature | Reference(s) |

|---|---|---|---|---|

| Asymmetric Catalysis | Hydrogenation of Pyridinium Salts | Iridium(I) with chiral P,N-ligand | Direct asymmetric reduction of aromatic precursors. | nih.gov |

| Asymmetric Catalysis | Cyclizative Aminoboration | Copper(I) with chiral ligand | Enantioselective formation of C-C and C-B bonds. | nih.gov |

| Chiral Auxiliary | Domino Mannich-Michael Reaction | D-arabinopyranosylamine | Carbohydrate auxiliary directs diastereoselectivity. | researchgate.netcdnsciencepub.com |

| Chiral Auxiliary | NAE Condensation | Chiral Amine | Exocyclic chirality induction from a cleavable auxiliary. | researchgate.netrsc.org |

Modern Synthetic Techniques and Process Optimization in the Synthesis of this compound and its Analogs

The synthesis of this compound, a key intermediate in the preparation of various pharmaceutically active compounds, has been the subject of considerable research aimed at improving efficiency, scalability, and sustainability. Modern synthetic methodologies, including continuous flow chemistry, scalable process development, and the application of green chemistry principles, are pivotal in achieving these goals.

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scale-up. While a dedicated continuous flow synthesis for this compound has not been extensively reported, the principles and methodologies for the continuous formation of carbamates are well-established and can be applied to its synthesis. beilstein-journals.orgnih.gov

A prominent approach to carbamate synthesis in flow involves the reaction of an amine with a suitable carbonyl source. For the synthesis of this compound, this would typically involve the reaction of 4-(aminomethyl)piperidine with benzyl chloroformate. In a continuous flow setup, this reaction can be performed by pumping streams of the two reagents into a T-mixer, where they combine and enter a heated coil reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to maximize yield and minimize the formation of byproducts.

One of the key advantages of flow chemistry is the ability to safely handle hazardous reagents and intermediates. For instance, the Curtius rearrangement, which can be used to generate an isocyanate intermediate that subsequently reacts with an alcohol to form a carbamate, can be performed more safely in a continuous flow reactor. beilstein-journals.org This approach, when coupled with biocatalysis for in-line purification, presents a sophisticated and efficient method for producing a variety of carbamate products. beilstein-journals.org

The table below illustrates typical parameters for the continuous flow synthesis of Cbz-carbamate products, which can be extrapolated for the synthesis of this compound.

| Entry | Substrate | Residence Time (min) | Temperature (°C) | Yield (%) |

| 1 | Benzoic Acid | 30 | 120 | High |

| 2 | Phenylacetic Acid | 60 | 120 | Moderate-High |

| 3 | Aliphatic Carboxylic Acid | 60 | 80 | High |

This data is representative of continuous flow Curtius rearrangement reactions for the synthesis of various Cbz-carbamates and is intended to illustrate the applicability of the technology. beilstein-journals.org

Development of Scalable and Efficient Synthetic Processes

The development of scalable and efficient synthetic processes is crucial for the commercial viability of any chemical compound. For this compound and its analogs, research has focused on optimizing reaction conditions, utilizing readily available starting materials, and minimizing reaction times to develop processes suitable for large-scale manufacturing.

An improved and scalable process has been developed for the synthesis of a closely related analog, methyl piperidin-4-yl-carbamate. asianpubs.orgresearchgate.net This process involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by de-protection of the benzyl group and subsequent salt formation. asianpubs.orgresearchgate.net The key advantages of this methodology are the use of commercially available raw materials and shorter reaction times, leading to high yields. asianpubs.orgresearchgate.net This makes the process highly viable for large-scale production. asianpubs.orgresearchgate.net

The optimization of such processes often involves a systematic study of various parameters, including catalyst loading, reaction temperature, pressure, and solvent selection. The goal is to identify a set of conditions that provide the highest possible yield and purity while maintaining operational simplicity and cost-effectiveness.

The following table summarizes the key steps and improvements in a scalable synthesis of a piperidin-4-yl-carbamate analog.

| Step | Reaction | Key Improvements | Yield |

| 1 | Reductive Amination | Use of Raney-Ni catalyst, shorter reaction time | High |

| 2 | Deprotection | Efficient removal of the benzyl group | High |

| 3 | Salt Formation | High purity final product | High |

This table is based on the scalable synthesis of methyl piperidin-4-yl-carbamate and highlights the key features of an efficient and scalable process. asianpubs.orgresearchgate.net

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the design of synthetic routes is of paramount importance in modern chemical manufacturing. The aim is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

In the context of this compound synthesis, several green chemistry principles can be applied. A key area of focus is the replacement of hazardous reagents and solvents. For instance, traditional methods for carbamate synthesis often employ phosgene (B1210022) or its derivatives, which are highly toxic. psu.edu Greener alternatives include the use of carbon dioxide as a C1 source in the presence of a suitable catalyst. psu.edursc.org This approach is atom-economical and utilizes a renewable and non-toxic reagent. psu.edursc.org

Another important aspect is the minimization of protecting groups. The use of protecting groups adds steps to a synthesis and generates waste. numberanalytics.com Developing synthetic strategies that avoid or minimize the use of protecting groups is a key goal of green chemistry. For the synthesis of this compound, this could involve the direct and selective carbamoylation of 4-(aminomethyl)piperidine without the need for protecting the piperidine nitrogen.

The choice of solvent is also a critical consideration. Many organic solvents are volatile and have significant environmental and health impacts. The use of greener solvents, such as water or bio-derived solvents, or even performing reactions under solvent-free conditions, can significantly improve the environmental profile of a synthesis.

The principles of green chemistry applicable to the synthesis of this compound are summarized in the table below.

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Developing high-yield reactions that minimize byproduct formation. |

| Atom Economy | Utilizing reactions like direct carboxylation with CO2 to maximize the incorporation of starting materials into the final product. psu.edursc.org |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents like phosgene with safer alternatives such as dimethyl carbonate or CO2. psu.edursc.org |

| Designing Safer Chemicals | The target molecule itself is an intermediate, but its synthesis should avoid the generation of hazardous byproducts. |

| Safer Solvents and Auxiliaries | Using water or other environmentally benign solvents instead of volatile organic compounds. |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring the use of bio-derived starting materials where possible. |

| Reduce Derivatives | Avoiding the use of protecting groups to reduce the number of synthetic steps and waste. numberanalytics.com |

| Catalysis | Employing catalytic reagents in place of stoichiometric reagents to improve efficiency and reduce waste. |

Advanced Spectroscopic and Computational Elucidation of Benzyl Piperidin 4 Ylmethyl Carbamate Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For Benzyl (B1604629) (piperidin-4-ylmethyl)carbamate, a comprehensive analysis using ¹H, ¹³C, and two-dimensional NMR techniques, supplemented by variable temperature studies, provides a complete picture of its structure and dynamic behavior in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy of Benzyl (piperidin-4-ylmethyl)carbamate provides characteristic signals that confirm the presence of the benzyl and piperidine (B6355638) moieties. The aromatic protons of the benzyl group typically appear in the downfield region, around δ 7.3 ppm, as a multiplet. The benzylic protons of the carbamate (B1207046) group are observed as a singlet at approximately δ 5.0 ppm. The protons of the piperidine ring and the methylene (B1212753) bridge exhibit signals in the aliphatic region, with chemical shifts and multiplicities influenced by their respective environments and coupling interactions.

A representative ¹H NMR dataset for this compound in DMSO-d₆ is presented in the interactive table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | m | 5H | Ar-H |

| ~5.00 | s | 2H | -O-CH ₂-Ph |

| ~2.90 | t | 2H | -CH ₂-NH- |

| ~2.85 | m | 2H | Piperidine H (axial, eq) |

| ~2.40 | t | 2H | Piperidine H (axial, eq) |

| ~1.60 | m | 2H | Piperidine H (axial, eq) |

| ~1.45 | m | 1H | Piperidine CH |

| ~1.00 | m | 2H | Piperidine H (axial, eq) |

Note: The chemical shifts and multiplicities are approximate and can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the carbamate group is expected to resonate at approximately δ 156 ppm. The aromatic carbons of the benzyl group will appear in the range of δ 127-137 ppm. The benzylic carbon and the carbons of the piperidine ring will have signals in the aliphatic region of the spectrum.

Two-Dimensional NMR Techniques for Structural Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unequivocally assigning the proton and carbon signals and confirming the structural connectivity of this compound.

COSY experiments establish correlations between scalar-coupled protons, allowing for the tracing of proton-proton networks within the piperidine ring and the methylene bridge.

HSQC spectra correlate directly bonded proton and carbon atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), which are crucial for confirming the connectivity between the benzyl group, the carbamate linkage, and the piperidine ring.

These techniques collectively provide a detailed and unambiguous assignment of all NMR signals, solidifying the structural elucidation of the molecule.

Variable Temperature NMR Studies for Dynamic Processes and Conformational Equilibria

The piperidine ring in this compound can undergo conformational changes, most notably ring inversion between two chair conformations. Variable temperature (VT) NMR studies can provide insights into the energetics of this dynamic process. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature and subsequently calculate the activation energy for the ring inversion. These studies can also reveal information about the preferred conformation of the piperidin-4-ylmethyl substituent (axial vs. equatorial) and any restricted rotation around the carbamate bond.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₁₄H₂₀N₂O₂, the theoretical exact mass can be calculated. Experimental determination of the mass with high precision using HRMS serves as a definitive confirmation of the elemental composition of the molecule.

| Parameter | Value |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Theoretical Exact Mass | 248.1525 u |

Fragmentation Pathway Analysis

The fragmentation pattern observed in the mass spectrum of this compound provides valuable structural information. Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule is expected to undergo characteristic fragmentation. A plausible fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and a piperidin-4-ylmethylcarbamate radical cation. Further fragmentation of the piperidine ring can also occur, leading to a series of smaller charged fragments that are characteristic of the piperidine core structure. Analysis of these fragmentation pathways allows for the confirmation of the different structural units within the molecule.

Infrared and Vibrational Spectroscopy (e.g., FTIR)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. While a specific, experimentally recorded spectrum for this compound is not widely available in the literature, the expected characteristic absorption bands can be predicted based on the analysis of its distinct functional moieties: the carbamate group, the piperidine ring, and the benzyl group.

The carbamate linkage (-NH-C(=O)-O-) gives rise to several prominent absorption bands. The N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching frequency is one of the most intense and characteristic peaks in the spectrum, generally appearing between 1680 and 1730 cm⁻¹ for carbamates. rsc.org Additionally, C-N and C-O stretching vibrations associated with the carbamate group are expected in the fingerprint region (approximately 1350-1000 cm⁻¹). rsc.org

The piperidine ring, a saturated heterocycle, contributes characteristic C-H stretching vibrations from its methylene (-CH₂) groups just below 3000 cm⁻¹. The secondary amine (N-H) within the piperidine ring would also exhibit a stretching band, though it might overlap with the carbamate N-H stretch. The benzyl group introduces signals corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching vibrations, which typically appear as a series of peaks in the 1600-1450 cm⁻¹ region.

A summary of the predicted principal vibrational modes for this compound is presented in the table below.

Table 1: Predicted FTIR Characteristic Peaks for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carbamate & Piperidine | N-H Stretch | 3300 - 3500 |

| Benzyl Group | Aromatic C-H Stretch | 3000 - 3100 |

| Piperidine & Benzyl | Aliphatic C-H Stretch | 2850 - 3000 |

| Carbamate | Carbonyl (C=O) Stretch | 1680 - 1730 |

| Carbamate | N-H Bend | 1510 - 1620 |

| Benzyl Group | Aromatic C=C Stretch | 1450 - 1600 |

| Carbamate | C-N Stretch | 1300 - 1350 |

This table is predictive and based on characteristic frequencies for the individual functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid state. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's specific conformation and the nature of intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

As of now, a published single-crystal X-ray diffraction study for this compound could not be located in publicly accessible crystallographic databases. Were such a study to be conducted, it would provide invaluable insights into several key structural features:

Piperidine Ring Conformation: It would confirm the preferred conformation of the piperidine ring, which is expected to be a chair conformation, and would determine whether the methylcarbamate substituent at the C4 position occupies an equatorial or axial position.

Carbamate Group Planarity: The planarity of the carbamate group could be assessed, a feature that influences the molecule's electronic properties.

Intermolecular Interactions: The study would reveal the hydrogen bonding network. The N-H groups of both the piperidine and carbamate moieties can act as hydrogen bond donors, while the carbonyl oxygen and the piperidine nitrogen can act as acceptors. These interactions are crucial for the stability of the solid-state packing.

Torsional Angles: The precise orientation of the benzyl group relative to the rest of the molecule would be defined by specific torsional angles.

Studies on related carbamate derivatives have demonstrated the power of this technique. For instance, the crystal structure of Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate revealed a planar core composed of the thiazole (B1198619) and carbamate moieties, with the phenyl ring inclined relative to this plane. mdpi.com Such information is critical for understanding the steric and electronic profile of a molecule.

Computational Chemistry Approaches

In the absence of complete experimental data, computational chemistry provides powerful tools to predict and analyze the structural and electronic properties of molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict molecular geometries, energies of different conformers, and electronic properties such as the distribution of electron density and orbital energies.

For a molecule like this compound, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule by calculating forces on the atoms and minimizing the total energy. This can predict the preferred chair conformation of the piperidine ring and the orientation of its substituent.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. nih.gov

Generate Theoretical Vibrational Spectra: Calculate harmonic vibrational frequencies, which can be compared with experimental IR data to aid in the assignment of spectral bands.

Map Molecular Electrostatic Potential (MEP): Visualize the electron density distribution to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding potential sites for intermolecular interactions. nih.gov

Computational studies on related carbamate and piperidine derivatives frequently utilize DFT to gain these insights, providing a reliable theoretical framework for understanding their behavior. nih.govmdpi.com

Table 2: Common DFT Parameters for Carbamate and Piperidine Derivative Analysis

| Parameter | Typical Selection | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | Balances accuracy and computational cost for molecular systems. |

| Functional | B3LYP | A widely used hybrid functional known for good performance in geometry optimization and energy calculations. |

| Basis Set | 6-31G(d,p) or 6-311++G(d,p) | Describes the atomic orbitals used in the calculation; larger basis sets provide higher accuracy. |

| Task | Geometry Optimization | To find the most stable 3D arrangement of atoms (lowest energy conformation). |

| Task | Frequency Calculation | To predict IR spectra and confirm that the optimized structure is a true energy minimum. |

While DFT is excellent for analyzing static, minimum-energy structures, Molecular Modeling and Molecular Dynamics (MD) simulations are used to explore the full conformational landscape and dynamic behavior of a molecule over time.

For this compound, its flexibility arises from the piperidine ring's ability to undergo conformational changes (e.g., chair-flipping) and the rotational freedom around several single bonds. MD simulations can provide a detailed picture of these dynamics:

Conformational Sampling: By simulating the motion of atoms over time (typically nanoseconds to microseconds), MD can explore the various accessible conformations and their relative populations in a given environment (e.g., in a solvent like water or chloroform). researchgate.net This allows for the analysis of the conformational equilibrium of the piperidine ring and the flexibility of the side chain.

Solvent Effects: MD simulations explicitly model solvent molecules, providing insight into how interactions with the solvent influence the conformational preferences of the solute molecule.

Interaction Analysis: These simulations can be used to study how the molecule interacts with other molecules, such as biological receptors, by analyzing the stability of binding poses and identifying key intermolecular interactions.

Recent studies on various piperidine derivatives have successfully used MD simulations to understand their conformational behavior and interactions within biological environments, highlighting the utility of this approach for flexible molecules. researchgate.netresearchgate.net

Mechanistic Investigations of Reactions Involving Benzyl Piperidin 4 Ylmethyl Carbamate

Reaction Pathway Elucidation through Isotopic Labeling and Intermediate Isolation

Isotopic labeling is a powerful technique for tracing the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. wikipedia.orgnumberanalytics.com By replacing an atom with one of its isotopes, researchers can follow its trajectory and gain insights into bond-forming and bond-breaking steps. ias.ac.inresearchgate.net While specific isotopic labeling studies on Benzyl (B1604629) (piperidin-4-ylmethyl)carbamate are not readily found, the general strategies applied to other carbamates can be considered.

For instance, in the synthesis of carbamates, isotopic labeling with Carbon-13 or Carbon-14 in the carbonyl group can help confirm the source of the carbonyl carbon and track its incorporation into the final product. researchgate.net Similarly, deuterium (B1214612) labeling of the benzyl group or the piperidine (B6355638) ring could be employed to study the mechanisms of reactions such as hydrogenolysis or oxidation. nih.gov The position of the isotopic label in the products, as determined by techniques like mass spectrometry or NMR spectroscopy, provides direct evidence for the proposed reaction pathway. wikipedia.org

Intermediate isolation is another crucial method for understanding reaction mechanisms. In the synthesis of carbamates, which can proceed through intermediates like isocyanates or activated carbamic acids, the isolation and characterization of these transient species can confirm the proposed pathway. cdnsciencepub.com For example, in the condensation reaction of benzyl carbamate (B1207046) with glyoxal, various intermediates have been isolated, shedding light on the complex reaction cascade. nih.gov

Table 1: Common Isotopic Labels and Their Applications in Mechanistic Studies of Carbamates

| Isotope | Labeled Position in Benzyl (piperidin-4-ylmethyl)carbamate | Potential Mechanistic Insights |

| ¹³C or ¹⁴C | Carbonyl carbon | Elucidation of carbamate formation pathways. |

| ²H (Deuterium) | Benzyl methylene (B1212753) group | Studying mechanisms of debenzylation or oxidation. |

| ²H (Deuterium) | Piperidine ring C-H bonds | Investigating stereoselectivity in functionalization reactions. |

| ¹⁵N | Carbamate nitrogen | Following the nitrogen atom in rearrangement or degradation pathways. |

| ¹⁸O | Carbonyl oxygen | Probing the mechanism of hydrolysis or esterification. |

Kinetic Studies of Chemical Transformations

Kinetic studies, which measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts, are fundamental to understanding reaction mechanisms. For carbamates, kinetic analyses have been instrumental in elucidating the steps involved in their formation and cleavage.

While specific kinetic data for reactions of this compound is not available, studies on related compounds offer valuable insights. For example, the kinetics of the oxidation of substituted benzyl alcohols by ethyl chlorocarbamate have been studied, revealing a first-order dependence on the alcohol, the oxidizing agent, and an acid catalyst. oup.com Such studies often involve monitoring the change in concentration of reactants or products over time using spectroscopic methods.

Kinetic isotope effects (KIEs) are a particularly powerful tool in mechanistic studies. By measuring the difference in reaction rates between a compound and its isotopically substituted counterpart, researchers can infer information about the transition state of the rate-determining step. nih.gov For instance, a significant primary kinetic isotope effect observed upon deuterium substitution at a C-H bond suggests that this bond is broken in the rate-limiting step of the reaction. oup.com

Table 2: Hypothetical Kinetic Data for a Reaction Involving a Benzyl Carbamate Derivative

| Reactant Concentration (M) | Initial Rate (M/s) |

| 0.1 | 1.5 x 10⁻⁵ |

| 0.2 | 3.0 x 10⁻⁵ |

| 0.3 | 4.5 x 10⁻⁵ |

This table represents a hypothetical first-order reaction, where the rate is directly proportional to the concentration of the reactant.

Role of Catalyst-Substrate Interactions in Catalytic Conversions

Catalysts play a crucial role in many chemical transformations by providing an alternative reaction pathway with a lower activation energy. The interaction between the catalyst and the substrate is key to the efficiency and selectivity of the catalytic process. In reactions involving piperidine derivatives, a variety of catalysts, including metal complexes and organocatalysts, are employed. nih.govorganic-chemistry.org

For instance, in the synthesis of piperidines via reductive amination, metal catalysts like nickel or palladium are often used. researchgate.net The substrate, an appropriate precursor to the piperidine ring, coordinates to the metal center, facilitating the subsequent chemical transformations. The nature of the ligands attached to the metal can significantly influence the catalyst's activity and selectivity by modifying its electronic and steric properties. acs.org

In the context of this compound, catalysts could be employed for various transformations, such as the hydrogenation of the benzyl group or the functionalization of the piperidine ring. The carbamate group itself can influence the catalyst-substrate interaction. For example, the lone pair of electrons on the nitrogen atom and the carbonyl oxygen can coordinate to a metal center, influencing the regioselectivity and stereoselectivity of the reaction. mdpi.com The study of these interactions often involves spectroscopic techniques and computational modeling to understand the structure of the catalyst-substrate complex and the transition states. acs.org

Understanding Stereochemical Control Mechanisms in Asymmetric Syntheses

The synthesis of chiral molecules with a specific three-dimensional arrangement of atoms is a major focus of modern organic chemistry, particularly in the development of pharmaceuticals. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, and understanding the mechanisms of stereochemical control is crucial for designing effective synthetic strategies. For piperidine derivatives, which are common structural motifs in bioactive molecules, various methods for asymmetric synthesis have been developed. cdnsciencepub.comnih.gov

Stereochemical control in the synthesis of functionalized piperidines can be achieved through several approaches, including the use of chiral auxiliaries, chiral catalysts, or chiral substrates. researchgate.net For example, a chiral catalyst can create a chiral environment around the substrate, directing the approach of a reagent from a specific face and leading to the preferential formation of one enantiomer. nih.gov The interaction between the catalyst and the substrate is critical for the transfer of chirality. nih.gov

In reactions involving the piperidine ring of this compound, such as the introduction of a new substituent, the existing stereochemistry of the ring and the nature of the protecting group can influence the stereochemical outcome of the reaction. The bulky benzyl carbamate group can direct incoming reagents to the opposite face of the ring, a phenomenon known as steric hindrance. Computational studies are often employed to model the transition states of these reactions to understand the origins of the observed stereoselectivity. nih.gov

Table 3: Common Strategies for Stereochemical Control in Piperidine Synthesis

| Strategy | Mechanism of Stereocontrol |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. |

| Chiral Catalyst | A chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. |

| Substrate Control | The existing stereocenters in the substrate influence the stereochemistry of newly formed stereocenters. |

| Organocatalysis | Small organic molecules are used as chiral catalysts to promote enantioselective transformations. |

General Principles of Carbamate Functional Group Reactivity in Enzyme Interactions (e.g., acetylcholinesterase inhibition in general carbamate class studies)

The carbamate functional group is a key structural feature in many biologically active molecules, including a class of compounds that act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Understanding the reactivity of the carbamate group is essential for explaining the mechanism of action of these inhibitors.

Carbamate inhibitors of AChE typically act as "pseudo-irreversible" or "slowly reversible" inhibitors. The mechanism involves the carbamoylation of a serine residue in the active site of the enzyme. This process mimics the natural reaction of acetylcholine with the enzyme. The carbamate inhibitor binds to the active site, and the carbonyl carbon of the carbamate is attacked by the hydroxyl group of the active site serine. This results in the formation of a covalent carbamoyl-enzyme intermediate and the release of the alcohol portion of the carbamate.

This carbamoylated enzyme is much more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal catalytic cycle. The slow rate of decarbamoylation effectively inactivates the enzyme for a significant period, leading to an accumulation of acetylcholine in the synapse and enhanced cholinergic neurotransmission. The rate of carbamoylation and decarbamoylation is dependent on the specific structure of the carbamate inhibitor.

Table 4: Key Steps in the Inhibition of Acetylcholinesterase by Carbamates

| Step | Description |

| 1. Binding | The carbamate inhibitor binds to the active site of acetylcholinesterase. |

| 2. Carbamoylation | The serine hydroxyl group in the active site nucleophilically attacks the carbonyl carbon of the carbamate. |

| 3. Formation of Intermediate | A covalent carbamoyl-enzyme intermediate is formed, and the alcohol portion of the carbamate is released. |

| 4. Enzyme Inactivation | The carbamoylated enzyme is catalytically inactive. |

| 5. Decarbamoylation | The carbamoyl-enzyme intermediate is slowly hydrolyzed, regenerating the active enzyme. |

Applications in Advanced Organic Synthesis and Materials Science Research

Benzyl (B1604629) (piperidin-4-ylmethyl)carbamate as a Versatile Synthetic Building Block

The utility of Benzyl (piperidin-4-ylmethyl)carbamate as a foundational element in organic synthesis is primarily due to the presence of the benzyl carbamate (B1207046) (Cbz) protecting group. This group provides stability to the aminomethyl moiety under a variety of reaction conditions, while allowing for selective deprotection when required. This characteristic enables its use as a precursor in the synthesis of complex heterocyclic systems and as a key intermediate in total synthesis endeavors.

The piperidine (B6355638) ring is a prevalent scaffold in a multitude of biologically active compounds and natural products. This compound serves as an excellent starting material for the synthesis of more complex, fused, and spiro-heterocyclic systems. The secondary amine of the piperidine ring can undergo a variety of chemical transformations, including N-alkylation, N-arylation, and acylation, to introduce diverse functionalities.

For instance, the piperidine nitrogen can be incorporated into larger ring systems through intramolecular cyclization reactions. The general strategy involves the initial functionalization of the piperidine nitrogen with a side chain containing a suitable electrophile or a group amenable to cyclization. Subsequent removal of the Cbz protecting group can then unmask the primary amine, which can participate in a second cyclization, leading to the formation of polycyclic systems.

A notable application is in the synthesis of spiro-heterocycles, where one atom is common to two rings. The piperidine ring of this compound can form the core of a spirocyclic system, with further heterocyclic rings being constructed at the C4 position. For example, after deprotection of the Cbz group, the resulting primary amine can be used in condensation reactions with various diketones or their equivalents to form fused heterocyclic systems. Research has demonstrated the synthesis of novel spiro-piperidine derivatives through eco-friendly one-pot reactions, highlighting the potential for creating diverse chemical libraries for biological screening. nih.gov

Table 1: Examples of Heterocyclic Systems Accessible from Piperidine-based Precursors

| Heterocyclic System | Synthetic Approach | Potential Application |

| Fused Pyrimidines | Condensation with β-ketoesters or their equivalents | Kinase inhibitors, Antiviral agents |

| Spiro-hydantoins | Reaction with isocyanates followed by cyclization | Anticonvulsant, Antiarrhythmic agents |

| Fused Triazoles | Reaction with diazo transfer reagents and alkynes | Antimicrobial, Anticancer agents |

The versatility of the piperidine scaffold, as provided by precursors like this compound, allows for the generation of a wide array of complex heterocyclic structures with potential therapeutic applications.

In the realm of total synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. The Cbz group in this compound is particularly advantageous due to its stability and the mild conditions required for its removal, typically through catalytic hydrogenation. This allows for the selective deprotection of the primary amine without affecting other sensitive functional groups within a complex molecule.

While a specific total synthesis naming this compound as an intermediate is not prominently featured in the literature, the use of structurally similar Cbz- and Boc-protected piperidine derivatives is well-documented in the synthesis of complex natural products and pharmaceuticals. For example, the synthesis of potent and selective kinase inhibitors often involves the construction of a piperidine-containing scaffold, where a protected amine at the C4 position is crucial for introducing key pharmacophoric elements. unisi.it

A general synthetic strategy in such efforts would involve the coupling of this compound with a complex molecular fragment via the piperidine nitrogen. After several synthetic steps to elaborate the rest of the molecule, the Cbz group can be removed to reveal the primary amine. This amine can then be further functionalized, for instance, by forming an amide bond with a carboxylic acid, to complete the synthesis of the target molecule. The stability of the Cbz group to a wide range of reagents used in modern organic synthesis makes it an ideal choice for multi-step synthetic sequences.

Role in Medicinal Chemistry Research and Chemical Biology (Focus on Chemical Design)

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. nih.gov this compound provides a readily available and versatile platform for the design and synthesis of novel piperidine-containing compounds with potential therapeutic applications.

The design of novel therapeutic agents often relies on the modification of existing chemical scaffolds to improve potency, selectivity, and pharmacokinetic properties. The piperidine ring in this compound offers multiple points for diversification. The secondary amine can be functionalized to interact with specific residues in a biological target, while the aminomethyl side chain can be elaborated to explore different binding pockets.

A significant area of research is the development of kinase inhibitors, where the piperidine scaffold can serve as a central core to orient functional groups for optimal interaction with the ATP-binding site of the kinase. unisi.it For instance, the piperidine nitrogen can be arylated or alkylated with various substituted aromatic or heterocyclic rings, while the aminomethyl group, after deprotection, can be acylated to introduce hydrogen bond donors and acceptors.

The synthesis of such scaffolds often begins with the N-functionalization of this compound. For example, a Suzuki or Buchwald-Hartwig coupling reaction can be employed to introduce an aryl or heteroaryl group at the piperidine nitrogen. Subsequent deprotection of the Cbz group and acylation of the resulting primary amine with a variety of carboxylic acids can rapidly generate a library of diverse compounds for structure-activity relationship (SAR) studies. This modular approach allows medicinal chemists to systematically explore the chemical space around the piperidine core to identify compounds with the desired biological activity. unisi.itresearchgate.net

Table 2: Key Reactions for the Functionalization of this compound

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Alkyl group |

| N-Arylation | Aryl halide, Palladium catalyst, Base | Aryl or Heteroaryl group |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3) | Substituted alkyl group |

| Cbz-Deprotection | H2, Pd/C | Primary amine |

| N-Acylation | Acyl chloride or Carboxylic acid with coupling agent | Amide |

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. The carbamate linkage is a widely used functionality in prodrug design to mask a primary or secondary amine of a parent drug. cymitquimica.comacs.org This can improve the drug's oral bioavailability, increase its duration of action, or enhance its delivery to a specific target tissue.

This compound can be envisioned as a prodrug moiety for a hypothetical drug containing a piperidin-4-ylmethylamine core. The benzyl carbamate would mask the primary amine, potentially increasing its lipophilicity and facilitating its absorption across biological membranes.

The release of the active drug from a carbamate prodrug is typically mediated by esterase enzymes, which are abundant in the blood, liver, and other tissues. These enzymes catalyze the hydrolysis of the carbamate bond, leading to the formation of an unstable carbamic acid intermediate. This intermediate then spontaneously decarboxylates to release the free amine (the active drug), carbon dioxide, and an alcohol. acs.org In the case of a prodrug derived from this compound, the cleavage would release the piperidin-4-ylmethylamine, carbon dioxide, and benzyl alcohol.

The rate of enzymatic cleavage can be modulated by modifying the structure of the alcohol portion of the carbamate. Electron-withdrawing groups on the benzyl ring would be expected to increase the rate of hydrolysis, while electron-donating groups would decrease it. This allows for the fine-tuning of the prodrug's release profile to achieve the desired therapeutic effect.

Chiral piperidine derivatives have been successfully employed as ligands in asymmetric catalysis, facilitating a wide range of enantioselective transformations. nsf.gov The rigid, chair-like conformation of the piperidine ring can provide a well-defined chiral environment around a metal center, leading to high levels of stereocontrol.

This compound, although achiral itself, can serve as a valuable starting material for the synthesis of chiral piperidine-based ligands. The introduction of chirality can be achieved through various synthetic strategies, such as resolution of a racemic mixture or asymmetric synthesis. For example, the piperidine nitrogen could be functionalized with a chiral auxiliary, which could direct the stereoselective introduction of a substituent at another position on the ring.

Once a chiral piperidine core is established, the aminomethyl group of this compound can be deprotected and modified to incorporate a coordinating atom, such as phosphorus or nitrogen, to create a bidentate or tridentate ligand. For example, the primary amine could be converted into a phosphine (B1218219) through reaction with chlorodiphenylphosphine, or into a secondary amine by reductive amination with a suitable aldehyde. These ligands can then be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate catalysts for a variety of asymmetric reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. The modular nature of the synthesis allows for the systematic variation of the ligand structure to optimize the catalyst's performance for a specific transformation.

Polymer Chemistry Applications

The presence of a piperidine ring in this compound offers a strategic point for incorporation into polymer backbones or as pendant groups, imparting unique properties to the resulting materials. The Cbz protecting group allows for controlled manipulation of the piperidine nitrogen's reactivity during monomer synthesis and polymerization, which can be crucial for achieving desired polymer architectures and functionalities.

Synthesis of Piperidine-Functionalized Monomers

This compound serves as a versatile starting material for the synthesis of a variety of piperidine-functionalized monomers. The secondary amine of the piperidine ring, once deprotected, can be reacted with various polymerizable groups. A common strategy involves the acylation of the piperidine nitrogen with acryloyl chloride or methacryloyl chloride to yield acrylamide (B121943) or methacrylamide (B166291) monomers, respectively.

Alternatively, the piperidinemethylamino group can be modified to introduce other polymerizable functionalities. For instance, reaction with vinylbenzyl chloride after deprotection of the Cbz group can lead to the formation of vinylbenzyl-functionalized monomers. The general synthetic approach involves two key steps: the removal of the Cbz group, typically through catalytic hydrogenation, followed by the introduction of the polymerizable moiety.

| Monomer Type | Polymerizable Group | Synthetic Precursor |

| Acrylamide | Acryloyl | 4-(Aminomethyl)piperidine (B1205859) |

| Methacrylamide | Methacryloyl | 4-(Aminomethyl)piperidine |

| Vinylbenzyl | Vinylbenzyl | 4-(Aminomethyl)piperidine |

This table showcases potential monomer types derivable from this compound after deprotection.

The choice of the polymerizable group is dictated by the desired polymerization technique, such as free radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, or atom transfer radical polymerization (ATRP), and the targeted properties of the final polymer.

Creation of Novel Polymeric Materials (e.g., Ionomers, Polyelectrolytes)

Polymers bearing piperidine functionalities are particularly valuable in the creation of novel ionomers and polyelectrolytes. The nitrogen atom in the piperidine ring can be quaternized to introduce a permanent positive charge, leading to the formation of cationic polymers. These materials are of significant interest for a range of applications, including as anion exchange membranes (AEMs) in fuel cells and water electrolyzers, as gene delivery vectors, and as flocculants in water treatment.

The synthesis of such polymeric materials often begins with the polymerization of the N-Cbz protected piperidine-functionalized monomer. The protecting group ensures that the piperidine nitrogen does not interfere with the polymerization process. Following polymerization, the Cbz groups are removed to expose the piperidine moieties, which are then quaternized by reacting with an alkyl halide, such as methyl iodide or benzyl bromide. This post-polymerization modification strategy allows for precise control over the ion content and distribution within the polymer, which are critical factors influencing the material's properties.

| Polymer Type | Key Functional Group | Precursor Polymer | Quaternizing Agent |

| Cationic Polyelectrolyte | Quaternary Ammonium | Poly(N-Cbz-piperidine monomer) | Alkyl Halide (e.g., CH₃I) |

| Ionomer | Piperidinium Salt | Poly(N-Cbz-piperidine monomer) | Alkyl Halide (e.g., C₄H₉Br) |

This interactive table illustrates the pathway to creating novel polymeric materials from this compound-derived monomers.

Bioconjugation Strategies for Chemical Probe Development

The development of chemical probes is essential for understanding complex biological processes. This compound can be utilized as a scaffold in the synthesis of such probes. The piperidine ring can serve as a recognition element for specific biological targets or as a carrier for a reporter group, such as a fluorophore or a biotin (B1667282) tag.

The synthetic strategy for developing these probes involves several steps. Initially, the Cbz-protected piperidine core is functionalized with a linker arm, which is then coupled to the desired reporter or reactive group. The Cbz group can be selectively removed at a later stage to unmask the piperidine nitrogen, which might be crucial for the probe's biological activity or for further modification. The carbamate linkage itself can also be designed to be cleavable under specific physiological conditions, allowing for the controlled release of a payload.

Future Research Directions and Emerging Perspectives

Innovation in Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of carbamates and piperidine (B6355638) derivatives often involves multi-step processes with the use of hazardous reagents and the generation of significant waste. Future research is increasingly focused on developing sustainable and atom-economical synthetic methodologies for compounds like Benzyl (B1604629) (piperidin-4-ylmethyl)carbamate.

For the synthesis of the piperidine moiety, biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical methods. The use of enzymes, such as lipases and transaminases, can enable the stereoselective synthesis of piperidine derivatives through multicomponent reactions or chemo-enzymatic cascades. nih.govtandfonline.com These biocatalytic methods often proceed under mild conditions and can significantly reduce the number of synthetic steps, thereby improving atom economy. researchgate.net The immobilization of these enzymes on supports can further enhance their reusability and stability, making the processes more economically viable for larger-scale production. nih.gov

| Synthetic Approach | Key Features | Potential Advantages for Benzyl (piperidin-4-ylmethyl)carbamate Synthesis |

| CO2 as a C1 Source | Utilizes a renewable and non-toxic feedstock. Often requires a catalyst. | Reduces reliance on hazardous reagents like phosgene (B1210022). Aligns with green chemistry principles. |

| Urea (B33335) as a Carbonyl Source | Employs a readily available and safer alternative to phosgene. Can be used with heterogeneous catalysts. | Offers a phosgene-free route to the carbamate (B1207046) moiety. Catalysts can be recycled. |

| Biocatalytic Synthesis of Piperidines | Employs enzymes for high stereoselectivity and mild reaction conditions. | Enables the synthesis of chiral piperidine precursors. Reduces waste and energy consumption. |

Exploration of Novel Reactivity and Transformation Pathways

Beyond its role as a protected amine, this compound possesses multiple reactive sites that can be exploited for novel chemical transformations. The benzyl carbamate (Cbz) group is a well-established protecting group for amines, and its removal is a common transformation. However, future research can explore more nuanced reactivity.

The piperidine nitrogen is a key site for functionalization. It can undergo N-alkylation, N-arylation, and acylation to introduce a wide range of substituents, thereby allowing for the generation of diverse molecular scaffolds. The secondary amine of the piperidine ring provides a handle for further chemical modifications, making this compound a valuable building block in combinatorial chemistry and drug discovery.

The carbamate linkage itself, while generally stable, can participate in specific reactions. For instance, intramolecular cyclization reactions could be designed to form novel heterocyclic systems. Furthermore, the benzyl ester portion of the carbamate offers opportunities for transformations through catalytic methods, potentially leading to new functional group interconversions.

Finally, the piperidin-4-ylmethyl scaffold can be modified through C-H activation strategies. Recent advances in catalysis allow for the selective functionalization of C-H bonds, which could be applied to the piperidine ring to introduce substituents at positions other than the nitrogen atom. This would open up new avenues for creating structurally complex and diverse molecules from a simple starting material.

| Reactive Site | Potential Transformations | Research Focus |

| Piperidine Nitrogen | N-alkylation, N-arylation, acylation, sulfonylation | Development of diverse libraries of substituted piperidines for screening. |

| Carbamate Group | Deprotection, intramolecular cyclization, catalytic transformations | Exploration of selective deprotection methods and novel cyclization strategies. |

| Piperidine Ring C-H Bonds | Catalytic C-H activation and functionalization | Introduction of substituents at various positions on the piperidine ring to create novel analogs. |

Advanced Applications in Chemical Biology and Advanced Materials

The structural motifs present in this compound—the piperidine ring and the carbamate linkage—are prevalent in biologically active molecules and functional materials. This suggests that the compound and its derivatives could have significant applications in chemical biology and materials science.

In chemical biology , the piperidine scaffold is a "privileged structure" found in numerous pharmaceuticals. Derivatives of this compound could be explored as probes to study biological processes or as starting points for the development of new therapeutic agents. The carbamate group can act as a bioisostere for amide bonds, offering improved metabolic stability, and can also participate in hydrogen bonding interactions with biological targets.

In the field of advanced materials , polymers containing piperidine and carbamate functionalities are being investigated for various applications. For example, polymers incorporating piperidine moieties have been synthesized for use as temperature-responsive materials. nih.gov The carbamate linkage can also be incorporated into polymer backbones to create polyurethanes and other materials with specific thermal and mechanical properties. The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers with tailored properties.

| Application Area | Potential Use of this compound Derivatives | Rationale |

| Chemical Biology | Scaffolds for drug discovery, chemical probes. | The piperidine moiety is a common feature in bioactive compounds. The carbamate can enhance metabolic stability. |

| Advanced Materials | Monomers for the synthesis of functional polymers. | The presence of two reactive sites (piperidine N-H and the potential for functionalization on the carbamate) allows for polymerization. |

Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. For a compound like this compound, these computational tools can be applied in several key areas.

Compound Design: AI algorithms can be used to design novel derivatives of this compound with desired properties. By training on large datasets of known molecules and their biological activities, ML models can predict the potential therapeutic efficacy of new compounds in silico. mdpi.com This can significantly accelerate the early stages of drug discovery by prioritizing the synthesis of the most promising candidates. Computational tools can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, further refining the selection process. researchgate.net

Synthesis Prediction: Predicting the outcome of chemical reactions is a major challenge in organic synthesis. ML models are being developed that can predict the major product of a reaction, as well as its potential yield and selectivity. acs.orgnih.gov For the synthesis of derivatives of this compound, these tools could help chemists to identify the most efficient synthetic routes and reaction conditions, saving time and resources. By learning from vast databases of chemical reactions, AI can suggest novel and non-intuitive synthetic pathways.

| AI/ML Application | Specific Task | Potential Impact on Research of this compound |

| Compound Design | In silico screening of virtual libraries, prediction of biological activity and ADMET properties. | Accelerates the identification of derivatives with high therapeutic potential. Reduces the need for extensive and costly experimental screening. |

| Synthesis Prediction | Prediction of reaction outcomes, yields, and optimal reaction conditions. Retrosynthesis planning. | Optimizes synthetic routes to new derivatives. Suggests novel and more efficient synthetic strategies. |

Q & A

Q. What are the standard synthetic routes for preparing benzyl carbamate derivatives, and how are reaction conditions optimized?

Benzyl carbamates are typically synthesized via carbamate bond formation using benzyl chloroformate (Cbz-Cl) or substituted analogues. A common method involves reacting piperidine derivatives (e.g., piperidin-4-ylmethylamine) with Cbz-Cl in the presence of a base like triethylamine (TEA) in anhydrous dichloromethane (DCM) . For example, the synthesis of Benzyl 4-oxo-2-propylpiperidine-1-carboxylate uses 4-oxo-2-propylpiperidine and Cbz-Cl under basic conditions, followed by purification via recrystallization or chromatography . Optimization includes controlling stoichiometry, temperature (0–25°C), and inert atmospheres to minimize side reactions.

Q. How stable are benzyl carbamate protecting groups under varying pH and reaction conditions?

Benzyl carbamates (Cbz) are stable under acidic and neutral conditions but hydrolyze under strong basic (pH > 12) or reductive environments (e.g., H₂/Pd-C) . Stability studies show:

- Acidic conditions : Stable at pH < 1 (100°C) for short durations.

- Basic conditions : Rapid cleavage at pH > 12 (100°C) or with strong bases like LiAlH₄.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group quantitatively . These properties make Cbz ideal for temporary amine protection in multi-step syntheses.

Q. What analytical techniques are recommended for characterizing benzyl carbamate derivatives?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm carbamate bond formation (e.g., carbonyl signals at ~155–160 ppm).

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding interactions (e.g., N–H⋯N bonds in Benzyl N-(4-pyridyl)carbamate ) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of benzyl carbamates in complex reaction systems?

Density Functional Theory (DFT) calculations model electronic effects (e.g., carbamate carbonyl polarization) and steric hindrance from substituents. For example, Gibbs activation energies (~24–25 kcal/mol) for decarbamoylation correlate with experimental half-lives (e.g., 13 hours to 13 days for dimethyl/diethyl carbamates) . Molecular docking studies also predict interactions with enzymes like butyrylcholinesterase (BChE), aiding inhibitor design .

Q. What strategies address low yields in reductive amination steps during benzyl carbamate synthesis?

Low yields often arise from imine intermediate instability. Solutions include:

Q. How do structural modifications (e.g., fluorination, heterocyclic substitution) impact the biological activity of benzyl carbamates?

Fluorination at aromatic positions (e.g., Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate ) enhances metabolic stability and binding affinity to targets like kinases . Heterocyclic substituents (e.g., tetrazole, pyridine) improve solubility and modulate electronic properties, as seen in crystallographic studies .

Methodological Considerations

Q. What are common pitfalls in crystallizing benzyl carbamate derivatives, and how are they mitigated?

Challenges include poor crystal growth due to flexible carbamate linkages. Strategies:

Q. How are conflicting spectral data (e.g., NMR splitting patterns) resolved for complex carbamate derivatives?

Ambiguities arise from rotameric equilibria or diastereotopic protons. Approaches:

- Variable-temperature NMR : Identifies dynamic processes (e.g., coalescence at elevated temps).

- 2D NMR (COSY, NOESY) : Correlates coupling interactions and spatial proximity .

- DFT-NMR comparison : Computational predictions validate experimental shifts .

Data Contradictions and Validation

Q. How can researchers reconcile discrepancies in reported synthetic yields for similar carbamates?

Variability often stems from:

Q. What evidence supports the pseudo-irreversible inhibition mechanism of benzyl carbamates in enzymatic assays?

Kinetic studies (e.g., kobs for BChE inhibition) demonstrate rapid carbamoylation followed by slow decarbamoylation (half-lives: hours to days). X-ray structures confirm covalent bonding to active-site serines, validated by molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.